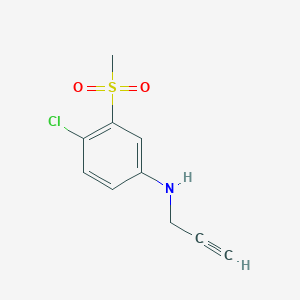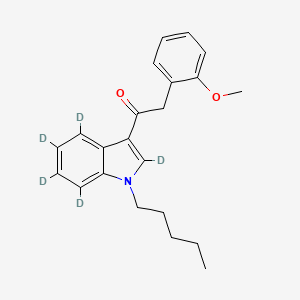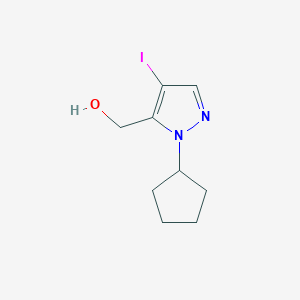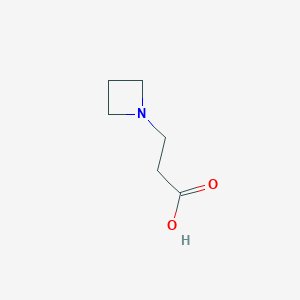
(4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, such as medicinal chemistry, neuroscience, and pharmacology. The purpose of
Scientific Research Applications
Material Science Applications
Compounds featuring thiophene and piperidine moieties have been explored for their potential in material science, especially due to their thermal and optical properties. For instance, a study focused on the thermal and optical characteristics of related compounds highlighted their stability and potential use in materials science applications. These compounds exhibit stable thermal properties within a certain temperature range, making them candidates for use in various material science applications, including organic electronics and photonics (Karthik et al., 2021).
Pharmaceutical Applications
In the pharmaceutical realm, thiophene-containing compounds have demonstrated a broad spectrum of biological activities. Their applications range from antimicrobial to anticancer activities, showcasing their versatility in drug design and development. A particular focus has been on their antibacterial and antifungal properties, as evidenced by the synthesis and evaluation of various derivatives for in vitro antimicrobial activities (Mallesha & Mohana, 2014). Moreover, compounds derived from thiophene and piperidine have been investigated for their antileukemic activity, indicating their potential in cancer therapy (Vinaya et al., 2011).
Organic Chemistry and Chemical Synthesis
Research in organic chemistry has extensively explored the synthesis and reactivity of thiophene and piperidine-based compounds. These studies provide insights into their structural properties and potential applications in synthesizing novel compounds with enhanced properties. The exploration of these compounds includes investigating their synthesis pathways, structural characterization, and reactivity towards various nucleophiles, offering a foundation for further chemical and pharmaceutical research (Pouzet et al., 1998).
properties
IUPAC Name |
thiophen-3-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(12-5-9-17-10-12)15-6-3-11(4-7-15)13-2-1-8-18-13/h1-2,5,8-11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNKDWQQSVHFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472957.png)

![2-ethoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2472960.png)
![N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide](/img/structure/B2472964.png)
![4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2472966.png)




![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2472974.png)



